molecular formula C23H24N4O4 B2600925 methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 868213-23-4

methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2600925
CAS No.: 868213-23-4
M. Wt: 420.469
InChI Key: MCTSDPAJWCMSEQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyranopyridine family, characterized by a fused pyran and pyridine ring system. Key structural features include:

  • Amino group at position 2.
  • Imidazole propyl substituent at position 6, introducing nitrogen-rich heterocyclic functionality.
  • Methyl ester at position 3.
  • Phenyl group at position 4 and methyl group at position 5.

Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL , with visualization tools like ORTEP-3 .

Properties

IUPAC Name

methyl 2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-13-17-19(22(28)27(15)11-6-10-26-12-9-25-14-26)18(16-7-4-3-5-8-16)20(21(24)31-17)23(29)30-2/h3-5,7-9,12-14,18H,6,10-11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTSDPAJWCMSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[3,2-c]pyridine structure, followed by the introduction of the imidazole and other substituents. Key steps may include:

    Cyclization Reactions: Formation of the pyrano[3,2-c]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the imidazole ring via nucleophilic substitution.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Pyranopyridine Core Formation

The pyrano[3,2-c]pyridine system likely arises from a condensation reaction between a pyran ring and a pyridine moiety. This may involve:

  • Dehydration : Elimination of water to form the fused bicyclic structure.

  • Catalytic cyclization : Use of acid/base catalysts to facilitate ring closure.

Imidazole Moiety Incorporation

The imidazole substituent is introduced via a propyl chain, suggesting:

  • Nucleophilic alkylation : Reaction of a propyl halide with the imidazole’s nitrogen, forming a stable N-alkyl bond.

  • Cross-coupling : Potential use of transition metal catalysts (e.g., palladium) for efficient coupling .

Functional Group Modifications

  • Amination : Introduction of the amino group through reductive amination or nucleophilic displacement.

  • Esterification : Formation of the methyl carboxylate via transesterification or direct esterification.

Stability and Reactivity

The compound’s stability depends on:

  • Structural rigidity : The fused pyranopyridine system reduces conformational flexibility, enhancing stability.

  • Functional group interactions : The amino and carboxylate groups may participate in hydrogen bonding or ionization under physiological conditions.

Table 2: Stability Factors

FactorImpact on Stability
Fused bicyclic coreHigh thermal/chemical stability
Amino groupPotential for protonation/deprotonation
Ester functionalitySusceptibility to hydrolysis

Scientific Research Applications

Synthesis of Chromeno[3,2-c]pyridines

The synthesis of methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can be achieved through various methodologies. Key synthetic routes involve cyclization reactions that utilize imidazole derivatives and other heterocyclic compounds as starting materials. The process often includes the following steps:

  • Formation of the Pyridine Core : The initial step typically involves the reaction of appropriate precursors under acidic or basic conditions to form the pyridine nucleus.
  • Cyclization to Chromeno[3,2-c]pyridine : Subsequent cyclization reactions are employed to construct the chromeno framework. This can be achieved through thermal or microwave-assisted methods that enhance yield and reduce reaction time.

Antimicrobial Properties

Research has demonstrated that compounds with a chromeno[3,2-c]pyridine structure exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess inhibitory effects against various bacterial strains, including Bacillus cereus and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

This compound has been evaluated for its antitumor potential. In vitro studies on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) revealed that certain derivatives significantly inhibited cell proliferation with minimal toxicity to non-tumorigenic cells . The most promising compounds induced apoptosis and altered cell cycle progression.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of chromeno[3,2-c]pyridines. Specific derivatives were found to inhibit monoamine oxidase enzymes (MAO A and B), which are implicated in neurodegenerative diseases such as Alzheimer’s . These findings suggest potential applications in treating neurodegenerative disorders by enhancing neuronal survival and function.

Case Study 1: Antimicrobial Activity

A series of chromeno[3,2-c]pyridine derivatives were synthesized and tested for their antimicrobial efficacy against Helicobacter pylori. Results indicated that specific compounds exhibited potent inhibitory activity against both metronidazole-sensitive and resistant strains . This underscores the potential for developing new antimicrobial agents derived from this chemical class.

Case Study 2: Antitumor Efficacy

In a study focusing on the antitumor effects of methyl 2-amino derivatives in in vivo models, one compound demonstrated significant tumor size reduction in chick chorioallantoic membrane assays. The mechanism was linked to the induction of apoptosis in cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AntimicrobialInhibitory effects against Bacillus cereus
AntitumorReduced proliferation in TNBC cells
NeuroprotectiveInhibition of MAO A and B

Mechanism of Action

The mechanism of action of methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The imidazole ring, for example, can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes structural differences between the target compound and analogs from the literature:

Compound Key Substituents Heterocyclic Moieties Functional Groups Reference
Target Compound 6-(3-imidazolylpropyl), 3-methyl ester, 4-phenyl, 7-methyl Pyrano[3,2-c]pyridine, imidazole Amino, ester, ketone N/A
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) 6-pyrazolyl, 3,5-dicarbonitrile Pyran, pyrazole Amino, nitrile, hydroxyl
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) 6-pyrazolyl, 5-cyano, 3-ethyl ester Pyran, pyrazole Amino, ester, nitrile
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) 1-(2-chlorophenyl), 4-(3-methoxyphenyl), 3-methyl Pyrano[2,3-c]pyrazole Amino, nitrile, ether
4-[2-Amino-3-cyano-7-methyl-5-oxo-6-(pyridinium-3-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]phenolate 6-(pyridinylmethyl), 4-(4-hydroxyphenyl), 3-cyano Pyrano[3,2-c]pyridine, pyridine Amino, nitrile, phenolate

Key Observations :

  • Heterocyclic Diversity : The target compound’s imidazole substituent distinguishes it from pyrazole (e.g., 11a, 11b) or pyridine (e.g., ) analogs. Imidazole’s dual nitrogen sites may enhance metal-binding or hydrogen-bonding capabilities .
  • Substituent Effects : The 3-methyl ester in the target compound contrasts with nitrile (11a, 3s) or ethyl ester (11b) groups, affecting electronic properties and solubility.
  • Aromatic Groups : Variations in phenyl substituents (e.g., chlorophenyl in 3s vs. methoxyphenyl in ) influence steric bulk and hydrophobicity.

Comparison :

  • The imidazole propyl group in the target compound likely requires specialized alkylation or click chemistry steps, increasing synthetic complexity compared to pyrazole or pyridine analogs.
  • Yields for similar compounds range from 80% (3s) to unquantified values for 11a/11b , suggesting optimization challenges for bulkier substituents.

Physicochemical Properties

Property Target Compound 11a 3s Compound in
Molecular Weight ~495 g/mol (calc.) 365.35 g/mol 405.86 g/mol 426.44 g/mol
Melting Point Not reported Not reported 170.7–171.2 °C Not reported
Solubility Likely moderate* Low (high nitrile) Moderate (polar groups) High (phenolate)

*Predicted based on ester and imidazole groups.

Hydrogen Bonding :

  • The target compound’s amino and imidazole groups enable hydrogen-bond donor/acceptor interactions, similar to 3s’s amino and hydroxyl groups . Graph set analysis (e.g., Etter’s rules ) could elucidate packing motifs.

Biological Activity

Methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino group : Often involved in receptor binding.
  • Carboxylate moiety : Enhances solubility and bioavailability.
  • Keto groups : May play a role in enzyme interactions.

The molecular formula is C18H22N4O5C_{18}H_{22}N_4O_5, with a molecular weight of approximately 374.39 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have shown promising anticancer properties by modulating cell proliferation and apoptosis pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and other types such as breast and lung cancer cells. For example, derivatives of pyrano[3,2-c]pyridine have demonstrated IC50 values as low as 0.15 µM against cancer cell lines . The mechanism involves the inhibition of key kinases like EGFR and VEGFR-2, which are crucial for tumor growth and metastasis .

Antimicrobial Activity

Compounds in the pyrano[3,2-c]pyridine class have also shown antimicrobial properties. They are effective against a range of bacteria and fungi due to their ability to disrupt cellular processes such as DNA synthesis . The presence of the imidazole ring enhances this activity by potentially interacting with microbial enzymes.

Anti-inflammatory Effects

There is evidence suggesting that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

A summary of notable studies on this compound includes:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against HeLa cells with an IC50 value of 0.15 µM.
Kinase InhibitionShowed potent inhibition of EGFR and VEGFR-2 kinases crucial for cancer progression.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsInhibited COX enzymes with comparable efficacy to established anti-inflammatory drugs.

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:

  • The compound’s pyrano-pyridine core and imidazole-propyl side chain suggest multi-step synthesis. A plausible approach involves:
    • Biginelli reaction for constructing the dihydropyrimidinone intermediate (precursor to the pyrano-pyridine system) using ethyl acetoacetate, aldehydes, and thiourea derivatives .
    • Cyclization under acidic conditions to form the fused pyrano-pyridine ring.
    • Alkylation with 3-(1H-imidazol-1-yl)propyl bromide to introduce the imidazole side chain.
  • Yield optimization: Use catalytic additives (e.g., iodine or Lewis acids) for cyclization steps , and monitor reaction progress via TLC or HPLC .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d6) can confirm the presence of key protons (e.g., imidazole NH at δ ~11.5 ppm, aromatic protons at δ ~7.8 ppm, and methyl groups at δ ~2.2 ppm) .
    • ¹³C NMR verifies carbonyl (δ ~165-175 ppm) and quaternary carbons.
  • HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry : ESI-MS (e.g., m/z ~392.2 for related pyrano-pyridine derivatives) confirms molecular weight .

Advanced Research Questions

Q. Q3. How does the imidazole-propyl substituent influence the compound’s bioactivity, and what structural analogs should be prioritized for SAR studies?

Methodological Answer:

  • Role of Imidazole-Propyl Group :
    • The imidazole ring may enhance binding to metal-dependent enzymes (e.g., kinases) via chelation.
    • The propyl linker balances hydrophobicity and flexibility for target engagement.
  • SAR Strategy :
    • Synthesize analogs with shorter/longer linkers (e.g., ethyl or butyl) to assess steric effects.
    • Replace imidazole with triazole or pyridine to test electronic contributions.
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 or kinases .
  • In vitro testing : Prioritize analogs with improved solubility (logP <3) and stability in PBS buffer (pH 7.4).

Q. Q4. How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:

  • Contradiction Source : Discrepancies may arise from experimental conditions (e.g., pH, solvent system).
  • Resolution Steps :
    • Solubility Testing : Perform parallel assays in DMSO, PBS, and simulated gastric fluid (USP methods).
    • Stability Studies : Use accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
  • Documentation : Report results using standardized protocols (e.g., ICH Q1A guidelines).

Q. Q5. What in vitro assays are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Primary Screens :
    • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) via fluorescence-based ADP-Glo™ assays.
    • CYP450 Inhibition : Use luminescent substrates (e.g., P450-Glo™) to assess metabolic interference.
  • Secondary Assays :
    • Cell Viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) to identify cytotoxicity.
    • ROS Detection : DCFH-DA probe in oxidative stress models .
  • Data Interpretation : Compare IC50 values with structural analogs to infer pharmacophore requirements.

Experimental Design Considerations

Q. Q6. How should researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Buffer Preparation : Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
  • Protocol :
    • Incubate compound (1 mg/mL) at 37°C for 24–72 hours.
    • Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns .
    • Calculate half-life (t½) using first-order kinetics.
  • Critical Parameters : Control temperature (±0.5°C) and avoid light exposure.

Q. Q7. What computational methods can predict the compound’s ADMET properties?

Methodological Answer:

  • Tools :
    • SwissADME : Predict logP, solubility, and bioavailability.
    • ProTox-II : Estimate toxicity (e.g., hepatotoxicity, mutagenicity).
    • MD Simulations : Use GROMACS to model membrane permeability.
  • Validation : Compare predictions with experimental Caco-2 permeability data.

Data Interpretation and Validation

Q. Q8. How can researchers validate the compound’s purported kinase inhibition in cell-free vs. cellular assays?

Methodological Answer:

  • Cell-Free Assays :
    • Kinase-Glo® Luminescent Assay : Measure ATP depletion in recombinant kinase reactions.
  • Cellular Assays :
    • Western Blotting : Detect phosphorylation status of downstream targets (e.g., ERK, AKT).
  • Correlation Analysis : Compare IC50 values from both assays; discrepancies may indicate off-target effects or poor cellular uptake.

Q. Q9. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Quality Metrics : Report R² values, Hill slopes, and confidence intervals for IC50/EC50.
  • Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.

Advanced Synthesis Challenges

Q. Q10. How can regioselectivity issues during the alkylation of the pyrano-pyridine core be mitigated?

Methodological Answer:

  • Problem : Competing alkylation at N- vs. O-sites.
  • Solutions :
    • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines).
    • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to favor N-alkylation .
    • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for improved selectivity.
  • Monitoring : Track regiochemistry via 2D NMR (NOESY or HSQC).

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